molecular formula C16H18N6O2 B2646104 6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one CAS No. 2097911-88-9

6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2646104
CAS No.: 2097911-88-9
M. Wt: 326.36
InChI Key: WDKUQVMFKJAADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyrimidinone derivative featuring a cyclopropyl substituent at the 6-position and a complex side chain at the 3-position. The side chain includes a 2-oxoethyl group linked to a 3-[(pyrimidin-4-yl)amino]azetidine ring. Its structural complexity highlights its role as a scaffold for medicinal chemistry, particularly in targeting diseases like cancer or inflammatory disorders .

Properties

IUPAC Name

6-cyclopropyl-3-[2-oxo-2-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c23-15-5-13(11-1-2-11)19-10-22(15)8-16(24)21-6-12(7-21)20-14-3-4-17-9-18-14/h3-5,9-12H,1-2,6-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKUQVMFKJAADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and production time.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest structural analogue, 6-cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one (BK77572), shares the 6-cyclopropyl-dihydropyrimidinone core but differs in the substituent at the 3-position. While the target compound employs an azetidine ring conjugated to pyrimidine, BK77572 incorporates a piperidine ring fused to a thienopyrimidine system (Table 1).

Table 1: Structural and Molecular Comparison

Feature Target Compound BK77572
Core Structure 6-cyclopropyl-3,4-dihydropyrimidin-4-one 6-cyclopropyl-3,4-dihydropyrimidin-4-one
3-Position Substituent 2-oxoethyl-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl} (1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl
Molecular Formula C₁₆H₁₈N₆O₂ C₁₉H₂₁N₅OS
Molecular Weight 326.36 g/mol 367.47 g/mol
Key Functional Groups Azetidine, pyrimidine, cyclopropyl Piperidine, thienopyrimidine, cyclopropyl
Functional Implications

Azetidine vs. Azetidines are increasingly used in drug design for their metabolic stability and conformational rigidity . Piperidine-thienopyrimidine systems (as in BK77572) are associated with improved lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Pyrimidine vs. Thienopyrimidine: The pyrimidine moiety in the target compound offers hydrogen-bonding sites for interactions with biological targets (e.g., kinases). In contrast, the thienopyrimidine in BK77572 adds sulfur-based hydrophobic interactions, which could alter target selectivity .

Biological Activity: No direct pharmacological data for the target compound are available in the provided evidence. However, BK77572’s thienopyrimidine-piperidine structure aligns with known kinase inhibitors (e.g., EGFR or VEGFR inhibitors), suggesting a possible shared mechanism . The azetidine-pyrimidine combination in the target compound may favor interactions with ATP-binding pockets or nucleic acid-processing enzymes, a hypothesis supported by crystallographic studies of similar azetidine-containing molecules .

Research Findings and Limitations

  • Synthetic Accessibility: The azetidine ring in the target compound requires specialized synthetic routes (e.g., ring-closing metathesis or photochemical cyclization), whereas BK77572’s piperidine-thienopyrimidine system can be synthesized via more conventional heterocyclic chemistry .
  • Computational Predictions : Molecular docking simulations (using programs like AutoDock) suggest that the target compound’s azetidine group may form stronger hydrogen bonds with kinase hinge regions compared to BK77572’s piperidine. However, experimental validation is lacking .
  • Gaps in Data : The absence of solubility, bioavailability, or IC₅₀ values for either compound limits a robust pharmacological comparison. Further in vitro and in vivo studies are necessary.

Biological Activity

The compound 6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine class, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C18H21N3O3C_{18}H_{21}N_{3}O_{3} with a molecular weight of approximately 359.4 g/mol. The compound features a cyclopropyl group, a pyrimidine moiety, and an azetidine structure, contributing to its unique pharmacological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC18H21N3O3
Molecular Weight359.4 g/mol
IUPAC NameThis compound
CAS Number2034607-34-4

Antimicrobial Properties

Research indicates that compounds similar to 6-Cyclopropyl-3-(2-oxo...) exhibit significant antimicrobial activity. For instance, derivatives of dihydropyrimidines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Dihydropyrimidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . The specific pathways involved in this activity remain under investigation but may include modulation of cell cycle regulators and apoptotic pathways.

The biological activity of 6-Cyclopropyl-3-(2-oxo...) can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or DNA replication.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors implicated in cell signaling pathways.
  • Biofilm Disruption : Similar compounds have shown potential in disrupting biofilm formation in pathogenic bacteria, enhancing their efficacy against chronic infections .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several dihydropyrimidine derivatives, including 6-Cyclopropyl-3-(2-oxo...). The results indicated a strong bactericidal effect against Staphylococcus spp., with minimal cytotoxicity observed in normal fibroblast cell lines (L929). This suggests a favorable therapeutic index for potential applications in treating bacterial infections .

Cytotoxicity Assessment

In another study focusing on cytotoxicity, various concentrations of the compound were tested on cancer cell lines (e.g., A549 and HepG2). Results showed that certain concentrations significantly increased cell viability compared to untreated controls, indicating a selective cytotoxic profile that warrants further exploration .

Q & A

Q. What synthetic strategies are effective for constructing the dihydropyrimidinone core in this compound?

The dihydropyrimidinone core can be synthesized via cyclocondensation reactions. For example, reacting β-keto esters with urea or thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) facilitates ring formation. Microwave-assisted synthesis may improve yield and reduce reaction time, as demonstrated in similar pyrimidine derivatives .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Use a combination of 1H/13C NMR to identify proton and carbon environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, azetidine NH around δ 5–6 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction resolves stereochemical ambiguities, as shown in studies on analogous pyrimidine derivatives .

Q. What purification methods ensure high yield and purity for this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted intermediates. Recrystallization from ethanol or DCM/ether mixtures enhances purity. Quality control via HPLC (C18 column, acetonitrile/water mobile phase) aligns with pharmacopeial standards for related heterocycles .

Q. Which in vitro assays are suitable for preliminary evaluation of kinase inhibition?

Use enzyme-linked immunosorbent assays (ELISA) to measure ATP-binding inhibition. Cellular assays (e.g., proliferation inhibition in cancer cell lines) complement enzymatic data. Reference ligand-binding studies for pyrido[4,3-d]pyrimidin-4-one derivatives to optimize assay conditions .

Advanced Research Questions

Q. How can stereochemical outcomes during azetidine ring formation be optimized?

Employ chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed reductive cyclization) to control stereochemistry. Reaction parameters (temperature, solvent polarity) critically influence enantiomeric excess. Confirm configurations via X-ray crystallography , as demonstrated in tetrahydro-pyrimidine analogs .

Q. What experimental designs resolve contradictions in reported biological activity data?

Address discrepancies by:

  • Validating compound purity via LC-MS and elemental analysis.
  • Standardizing assay protocols (e.g., cell passage number, serum concentration).
  • Using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to cross-verify binding affinities .

Q. How can metabolic stability be assessed using in vitro models?

Conduct hepatic microsomal stability assays (human/rat liver microsomes, NADPH cofactor) to measure half-life. LC-MS/MS quantifies parent compound degradation. Compare results with structurally similar pyrimidinones to identify metabolic hotspots .

Q. What strategies mitigate low solubility in aqueous systems?

  • Modify formulation using co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
  • Introduce hydrophilic substituents (e.g., hydroxyl groups) without disrupting pharmacophore activity.
  • Validate solubility enhancements via dynamic light scattering (DLS) and powder X-ray diffraction (PXRD) to monitor amorphous/crystalline transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.